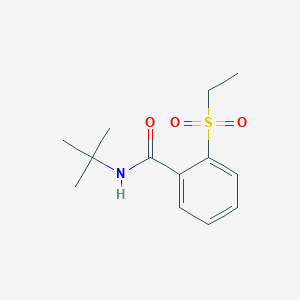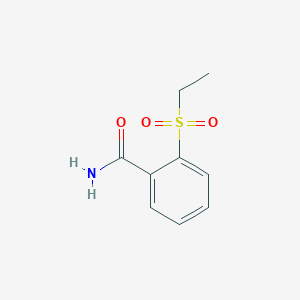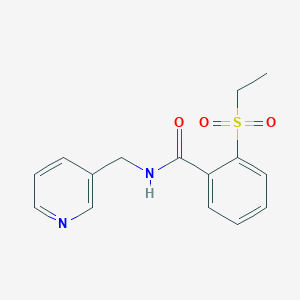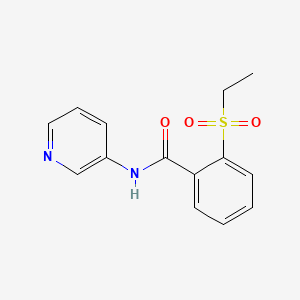![molecular formula C14H20N2O3S B4452004 1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE](/img/structure/B4452004.png)
1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE
Übersicht
Beschreibung
1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethanesulfonyl group and a benzoyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common method is the Schotten-Baumann reaction, which involves the acylation of piperazine with benzoyl chloride in the presence of an aqueous alkaline solution . The reaction conditions often include maintaining a controlled temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.
Analyse Chemischer Reaktionen
1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzoyl group.
Oxidation and Reduction: The ethanesulfonyl group can undergo oxidation and reduction reactions, altering the compound’s chemical properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE can be compared to other similar compounds, such as:
1-[2-(ETHANESULFONYL)BENZOYL]-4-ETHYLPIPERAZINE: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties and reactivity.
1-[2-(ETHANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(2-ethylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-20(18,19)13-7-5-4-6-12(13)14(17)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWZOOGAUHRTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-2-pyridin-3-yl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B4451945.png)

![2-chloro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide](/img/structure/B4451955.png)

![1-[2-(ETHANESULFONYL)BENZOYL]-3-METHYLPIPERIDINE](/img/structure/B4451957.png)

![1-[2-(ETHANESULFONYL)BENZOYL]PYRROLIDINE](/img/structure/B4451968.png)
![2-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4451971.png)





